molecular formula C28H22FN3O3S2 B3016085 3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide CAS No. 690645-17-1

3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide

Cat. No. B3016085
CAS RN: 690645-17-1
M. Wt: 531.62
InChI Key: SSNUVXQTEKXNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities . It has a fluorophenyl group, a phenyl group, and a methoxyphenyl group attached to the thieno[2,3-d]pyrimidine core, suggesting potential for interesting chemical properties and biological activities.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thieno[2,3-d]pyrimidine core with various substitutions. The exact structure and conformation would depend on the specific spatial arrangement of these groups, which isn’t provided in the name .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thieno[2,3-d]pyrimidine core and the various substituents. The fluorine atom on the fluorophenyl group could potentially be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could influence its polarity and potentially its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

Compounds related to thieno[2,3-d]pyrimidines, such as those synthesized by Hafez and El-Gazzar (2017), demonstrate a broad methodology for generating diverse derivatives through chemical synthesis, offering potential routes for the design and synthesis of new molecules with tailored properties for specific scientific applications (Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Antitumor Activity

Several derivatives, closely related structurally to the compound , have shown potent anticancer activities against various cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This indicates potential research applications in the development of new antitumor agents (Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Biological Activity Beyond Antitumor Effects

Research on pyrimidine derivatives, such as the work by Gorle et al. (2016), explores the larvicidal activity of these compounds, suggesting potential applications in agriculture or pest control. The presence of fluorine and other functional groups in these molecules could be leveraged to design compounds with specific biological activities (S. Gorle et al., 2016).

Herbicidal and Antimicrobial Applications

Compounds featuring the pyrimidine moiety, especially those with specific substituents, have been investigated for their selective herbicidal activity, as well as for their potential antimicrobial properties. This suggests applications in developing new agrochemicals or antimicrobial agents (Man‐Yun Liu & De-Qing Shi, 2014).

Fluorescence and Binding Studies

Derivatives with pyrimidine cores have also been used in the study of interactions with biomolecules, such as bovine serum albumin (BSA), indicating applications in biochemical research and the development of diagnostic tools or drug delivery systems (Fa-Yan Meng et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Thieno[2,3-d]pyrimidines are known to have a wide range of biological activities, but without specific experimental data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of thieno[2,3-d]pyrimidines, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O3S2/c1-35-22-9-5-6-20(16-22)30-24(33)14-15-36-28-31-26-25(27(34)32(28)21-7-3-2-4-8-21)23(17-37-26)18-10-12-19(29)13-11-18/h2-13,16-17H,14-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNUVXQTEKXNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.